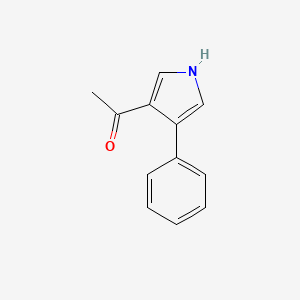

1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 40167-28-0. It has a molecular weight of 185.23 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, this compound reacts with sodium hydride in N,N-dimethyl-formamide at 0℃ for 0.5 hours. In the second stage, hexafluorobenzene is added to the reaction mixture in N,N-dimethyl-formamide at 20℃ for 2 hours .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11NO/c1-9(14)11-7-13-8-12(11)10-5-3-2-4-6-10/h2-8,13H,1H3 .Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 157-158℃ .Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Applications

Metal-Free Synthesis in Aqueous Medium : An efficient metal-free method for synthesizing polysubstituted pyrrole derivatives, including 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one, has been developed. This involves intermolecular cycloaddition in the presence of surfactants and uses water as a solvent under microwave conditions, yielding good to excellent outcomes (Kumar, Rāmānand, & Tadigoppula, 2017).

One-Pot Synthesis with Nano Copper Oxide : A one-pot synthesis method using nano copper oxide as a heterogeneous nanocatalyst has been described for highly substituted pyrroles. This method is noted for its excellent yields and cost-effectiveness, leveraging aromatic aldehydes, β-keto esters, and nitromethane (Saeidian, Abdoli, & Salimi, 2013).

Electrochemical and Structural Properties

Electronically Intercommunicating Iron Centers : Research on diferrocenyl-1-phenyl-1H-pyrrole and tetraferrocenyl-1-phenyl-1H-pyrrole has shown significant electron delocalization in the pyrrole core system. These compounds exhibit reversible one-electron transfer processes, highlighting their electrochemical properties (Hildebrandt, Schaarschmidt, & Lang, 2011).

Influence on Electrooptic Film Fabrication : Studies have shown the influence of pyrrole-pyridine-based dibranched chromophores on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These compounds contribute significantly to electrooptic applications (Facchetti et al., 2006).

Antimicrobial Properties

- Antimicrobial Evaluation of Pyrrole Derivatives : A series of substituted pyrrole derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of such compounds in medical applications (Kumar, Kumar, & Nihana, 2017).

Polymer Synthesis and Properties

- Synthesis and Effects of Substituents on Properties : Conducting polymers based on pyrrole derivatives have been synthesized, showing variations in electrical conductivity and thermal stability based on the substituents used. These findings are significant for electronic applications (Pandule et al., 2014).

Safety and Hazards

The safety information for “1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” includes several hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

1-(4-phenyl-1H-pyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9(14)11-7-13-8-12(11)10-5-3-2-4-6-10/h2-8,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTOZWJDRBYWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)

![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)

![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)